![molecular formula C20H16F2N4OS B2724836 N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1171408-90-4](/img/structure/B2724836.png)
N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include coupling reactions and treatment with 1-(2-chloroethyl)piperidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C18H16F2N2OS and molecular weight 346.4.Scientific Research Applications
Antimicrobial Applications
Novel analogs of pyrazole derivatives, including those structurally related to N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide, have been designed and synthesized with a focus on their promising antibacterial activity. Studies have shown that certain compounds in this category exhibit significant antibacterial effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations, suggesting a potential application in treating bacterial infections (Palkar et al., 2017).
Anticancer Applications
The design and synthesis of this compound-related compounds have also been geared towards evaluating their anticancer properties. Some derivatives have been tested and show promising results in inhibiting tumor cell growth. For instance, derivatives of pyrazole with benzo[d]thiazole containing hydrazinecarboximidamide substituent were synthesized and evaluated for their cytotoxicity and apoptotic activity, demonstrating significant anti-proliferative activity against cancer cell lines, including triple-negative breast cancer cells, highlighting their potential as anticancer compounds (Liu et al., 2019).
Herbicidal Activity
Research into the herbicidal activity of pyrazole-4-carboxamide derivatives, closely related to the chemical , indicates that these compounds possess effective weed control properties, particularly against lowland weeds. The activity is notably influenced by the substituents on the pyrazole ring, with certain derivatives showing a potent herbicidal effect coupled with high crop safety, suggesting their use as selective herbicides (Ohno et al., 2004).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide” is not available, similar compounds such as 2-Amino-4,6-difluorobenzothiazole are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4OS/c1-2-26-16(8-9-23-26)19(27)25(12-13-6-4-3-5-7-13)20-24-18-15(22)10-14(21)11-17(18)28-20/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSUPZFCYZARKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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